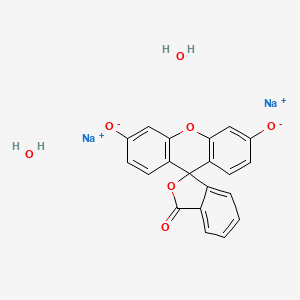

Fluorescein (sodium salt)

Description

Historical Milestones in the Synthesis and Early Recognition of Fluorescein (B123965) Chemistry

The journey of fluorescein began in 1871 with its first synthesis by the German chemist Adolf von Baeyer. wikipedia.orgdrugtargetreview.comchemicalbook.com Initially named "resorcinphthalein," Baeyer created the compound by fusing phthalic anhydride (B1165640) with resorcinol (B1680541). acs.orgwikipedia.org This reaction, a type of Friedel-Crafts reaction, was later optimized by using catalysts like zinc chloride or methanesulfonic acid to improve the yield and allow for milder reaction conditions. chemicalbook.comwikipedia.orgiscientific.org Von Baeyer, who would later be awarded the Nobel Prize in Chemistry in 1905 for his work on organic dyes and hydro-aromatic compounds, had also discovered phenolphthalein (B1677637) through a similar condensation reaction. wikipedia.orgiscientific.org The name "fluorescein" was coined in 1878, a testament to its most remarkable characteristic: its intense fluorescence. wikipedia.org

Early recognition of fluorescein's utility came swiftly. Its powerful fluorescence made it an ideal tracer for various applications. ewanbirney.com For instance, it was used to track water movement in groundwater to study flow and identify contamination, and even to dye the Chicago River green for St. Patrick's Day starting in 1962. acs.orgwikipedia.org In the realm of medicine, some of the earliest applications were in ophthalmology. In 1910, Burke investigated the choroid and retina after administering fluorescein, and by the 1930s, Kikai was using filtered light to better visualize the injected dye in the retina. ymaws.com These early explorations laid the groundwork for the development of fluorescein angiography, a diagnostic procedure still in use today. ymaws.comkeelerglobal.com

Evolution of Fluorescein Sodium as a Foundational Research Probe in Chemical and Biological Sciences

The water-soluble sodium salt of fluorescein has been instrumental in its widespread adoption as a research probe. acs.org Its evolution from a simple dye to a sophisticated tool for biological and chemical inquiry is marked by key developments in its application and derivatization.

In cellular biology, the isothiocyanate derivative of fluorescein, fluorescein isothiocyanate (FITC), became a widely used tool for labeling and tracking cells in fluorescence microscopy and flow cytometry. wikipedia.orgrndsystems.com This derivative readily reacts with amine groups on proteins, allowing for the specific tagging of these biomolecules. wikipedia.org This capability enabled researchers to target and visualize specific proteins and structures within cells. wikipedia.orgmacsenlab.com Further advancements led to the development of other derivatives, such as NHS-fluorescein, which forms more stable bonds with amines. wikipedia.org

The versatility of fluorescein as a platform for creating new fluorescent probes has been a significant area of research. instras.comnih.gov Scientists discovered that the carboxylic group, once thought essential, could be replaced with other substituents to create a variety of new fluorescein-based probes with tailored properties. instras.comnih.gov This led to the rational design of probes for detecting specific biomolecules and enzymatic activities. instras.comnih.gov For example, fluorescein-based probes have been developed to be "off" (non-fluorescent) and then switch "on" (fluorescent) upon binding to a target molecule, providing a clear signal of its presence. instras.com This "off/on" switching can be achieved through mechanisms like photoinduced electron transfer (PeT). nih.govresearchgate.net

Fluorescein and its derivatives have become central to numerous biochemical research applications, including:

Fluorescence Microscopy and Flow Cytometry: For labeling and tracking cells. nih.govwikipedia.org

Immunofluorescence: Attaching fluorescein to antibodies to visualize specific cellular components. ewanbirney.commacsenlab.com

In Situ Hybridization: Conjugating fluorescein to nucleotide probes to detect specific DNA or RNA sequences within cells. wikipedia.org

Fluorescence Resonance Energy Transfer (FRET): Using fluorescein as a donor fluorophore in combination with an acceptor fluorophore to study molecular interactions. nih.govinstras.comnist.gov

Core Photophysical Principles Underlying Fluorescein Sodium's Research Utility

The utility of fluorescein sodium as a research probe is fundamentally rooted in its photophysical properties. These principles govern how the molecule interacts with light and its surrounding environment, giving rise to its characteristic fluorescence.

Absorption and Emission: Fluorescein has a strong absorption maximum for blue light, typically around 494-498 nm, and an emission maximum in the green region of the spectrum, around 512-525 nm. wikipedia.orgrndsystems.comaatbio.com This process is often illustrated using a Jablonski diagram, which depicts the electronic states of a molecule and the transitions between them. Upon absorbing a photon of light, a fluorescein molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). After a very short time in the excited state (nanoseconds), the molecule relaxes back to the ground state, releasing the excess energy as a photon of light (fluorescence). The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Quantum Yield and Extinction Coefficient: Two key parameters that quantify the efficiency of fluorescence are the quantum yield (Φf) and the molar extinction coefficient (ε).

Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed. evidentscientific.com It represents the probability that an excited molecule will fluoresce. Fluorescein has a very high quantum yield, often cited as 0.92 or higher in optimal conditions, making it a very bright fluorophore. rndsystems.comresearchgate.net

Molar Extinction Coefficient (ε): This measures how strongly a substance absorbs light at a given wavelength. evidentscientific.com Fluorescein has a high molar extinction coefficient, in the range of 75,000-80,000 M⁻¹cm⁻¹, indicating its strong ability to absorb light. rndsystems.comaatbio.com

Interactive Data Table: Photophysical Properties of Fluorescein

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~495 nm | wikipedia.orgrndsystems.com |

| Emission Maximum (λem) | ~517-525 nm | rndsystems.comaatbio.com |

| Quantum Yield (Φf) | ~0.92 | rndsystems.comresearchgate.net |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | rndsystems.com |

| Fluorescence Lifetime (τf) | ~4 ns | wikipedia.org |

pH Dependence: The fluorescence of fluorescein is highly dependent on pH. wikipedia.org The molecule has a pKa of about 6.4, and its ionization state changes over the pH range of 5 to 9. wikipedia.org The dianion form, which predominates at alkaline pH, is highly fluorescent, while the protonated forms that exist at acidic pH are significantly less fluorescent. thermofisher.com This pH sensitivity allows fluorescein to be used as a pH indicator in certain applications. nih.gov There is an isosbestic point at approximately 460 nm, where the absorption is independent of pH. wikipedia.org

Intersystem Crossing and Photobleaching: After excitation, some molecules may undergo intersystem crossing (ISC) from the excited singlet state (S₁) to a longer-lived excited triplet state (T₁). wikipedia.org This process competes with fluorescence and can lead to a temporary non-fluorescent state ("blinking") or permanent photo-destruction (photobleaching) if the molecule in the triplet state reacts with other molecules, such as oxygen. wikipedia.org While fluorescein has a relatively high rate of photobleaching compared to some other dyes, this property can also be exploited in advanced microscopy techniques. ewanbirney.comthermofisher.com

Fluorescence Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between two fluorophores—a donor and an acceptor—when they are in close proximity (typically 1-10 nm). instras.com If the emission spectrum of the donor (e.g., fluorescein) overlaps with the absorption spectrum of the acceptor (e.g., rhodamine), excitation of the donor can lead to the emission of light from the acceptor. instras.comnist.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions and conformations. nih.govnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.2Na.2H2O/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;;;/h1-10,21-22H;;;2*1H2/q;2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZHABLJUKPBIE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Na2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Advanced Fluorescein Sodium Probes

Classical and Contemporary Synthetic Routes for Fluorescein (B123965) and its Sodium Salt

The foundational method for synthesizing fluorescein is the acid-catalyzed condensation of resorcinol (B1680541) with phthalic anhydride (B1165640), a reaction first described by Adolf von Baeyer. iscientific.orgwikipedia.orgwordpress.com This electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, has remained a cornerstone of fluorescein synthesis. researchgate.neticm.edu.pl

Classical Synthesis: The traditional approach involves heating a mixture of resorcinol and phthalic anhydride with a strong acid catalyst. iscientific.orgicm.edu.pl Zinc chloride (ZnCl₂) has been a widely used catalyst for this reaction, typically requiring high temperatures, often in the range of 170-220°C. iscientific.orgicm.edu.plsielc.com While effective, this method can be energy-intensive and may lead to the formation of byproducts, necessitating extensive purification. iscientific.orgtamu.edu

Contemporary Modifications: More recent methodologies have focused on milder reaction conditions and improved yields. The use of methanesulfonic acid as both a solvent and a catalyst has been shown to facilitate the reaction at lower temperatures (around 90°C) and can result in higher yields compared to the classical ZnCl₂ method. iscientific.orgwikipedia.orgchemicalbook.com Other Lewis acids, such as niobium pentachloride (NbCl₅), have also been explored as efficient catalysts for this condensation, offering good yields and shorter reaction times. researchgate.net Microwave-assisted synthesis has emerged as a rapid and efficient alternative, significantly reducing reaction times from hours to minutes. icm.edu.pl

The synthesized fluorescein is a dark orange/red powder that is only slightly soluble in water. iscientific.org To produce the highly water-soluble sodium salt (often referred to as uranine), the fluorescein is treated with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous or alcoholic solution, followed by evaporation or precipitation to yield the final product. iscientific.orgsielc.com

Table 1: Comparison of Synthetic Routes for Fluorescein This table provides a summary of various methods used for the synthesis of fluorescein, highlighting the catalysts, reaction conditions, and reported yields.

| Method | Catalyst | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference(s) |

| Classical Friedel-Crafts | Zinc Chloride (ZnCl₂) | 170-220 | 4 hours | Variable, often moderate | iscientific.orgicm.edu.plsielc.com |

| Contemporary Friedel-Crafts | Methanesulfonic Acid | ~90 | Not specified | High | iscientific.orgwikipedia.orgchemicalbook.com |

| Contemporary Friedel-Crafts | Niobium Pentachloride (NbCl₅) | 90 | 50-180 minutes | 76-85 | researchgate.net |

| Microwave-Assisted | Zinc Chloride (ZnCl₂) | 90 | 10 minutes | High | icm.edu.pl |

Chemical Modifications and Derivatization for Enhanced Research Applications

The true power of fluorescein as a research tool lies in its derivatization, which allows for its conjugation to biomolecules and the fine-tuning of its physicochemical properties.

Fluorescein isothiocyanate (FITC) is one of the most widely used derivatives for labeling proteins, antibodies, and other biomolecules. nih.govdrmr.comsigmaaldrich.com The isothiocyanate group (-N=C=S) readily reacts with primary amine groups (such as the ε-amino group of lysine (B10760008) residues) on proteins to form a stable thiourea (B124793) linkage. nih.govaatbio.com This reaction is typically carried out in a buffer with a pH of 9.0-9.5 to ensure the amine groups are deprotonated and thus nucleophilic. nih.govscribd.com

The degree of labeling (DOL), or the molar ratio of FITC to protein, is a critical parameter that must be optimized for each application. aatbio.com Over-labeling can lead to fluorescence quenching and potential precipitation of the conjugate, while under-labeling results in a weak signal. drmr.comsigmaaldrich.com The DOL can be controlled by adjusting the molar ratio of FITC to protein in the reaction mixture. drmr.comsigmaaldrich.com

Table 2: Typical Conditions for FITC Conjugation to Antibodies This table outlines the key parameters for the successful conjugation of FITC to antibodies, a common application in biological research.

| Parameter | Recommended Condition | Purpose | Reference(s) |

| Protein Concentration | > 2 mg/mL | To ensure efficient conjugation | drmr.com |

| pH | 9.0 - 9.5 | To deprotonate primary amines for reaction | nih.govscribd.com |

| FITC:Protein Molar Ratio | 5:1 to 20:1 | To control the degree of labeling | sigmaaldrich.com |

| Reaction Time | 30-60 minutes at 25°C or 8-12 hours at 4°C | To allow the reaction to proceed to completion | nih.govscribd.com |

| Quenching Agent | Ammonium chloride or hydroxylamine | To stop the reaction by consuming excess FITC | nih.gov |

Fluorescein diacetate (FDA) and its carboxylated analog, 6-carboxyfluorescein (B556484) diacetate (6-carboxyFDA), are non-fluorescent and cell-permeant molecules. researchgate.nettoku-e.com Their lipophilic nature, conferred by the acetate (B1210297) groups, allows them to passively diffuse across intact cell membranes. researchgate.nettoku-e.comresearchgate.net Once inside the cell, intracellular esterases cleave the acetate groups, releasing the highly fluorescent and membrane-impermeant fluorescein or carboxyfluorescein. nih.govresearchgate.nettoku-e.com This intracellular accumulation of the fluorescent product is a hallmark of viable cells with active metabolism and intact cell membranes, making FDA and its derivatives valuable probes for cell viability and permeability studies. nih.govresearchgate.nettoku-e.comresearchgate.net The synthesis of FDA is typically achieved through the acylation of fluorescein with acetic anhydride. iscientific.org

Introducing sulfonate or halogen groups onto the fluorescein scaffold provides a powerful means to modulate its spectral and chemical properties.

Sulfonated Derivatives: Sulfonation, which can be achieved by direct electrophilic substitution using fuming sulfuric acid (oleum), increases the water solubility and can enhance the photostability and quantum yield of fluorescein. biotium.com The introduction of sulfonate groups typically results in a slight red-shift in the absorption and emission spectra. nih.gov

Halogenated Derivatives: The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) can significantly alter the photophysical properties of fluorescein. Fluorinated fluoresceins, for instance, often exhibit increased photostability and lower pKa values compared to the parent molecule, making them less sensitive to pH changes in physiological ranges. tamu.edu Increasing the atomic number of the halogen substituent generally leads to a decrease in fluorescence quantum yield and an increase in intersystem crossing to the triplet state. This property is exploited in derivatives like eosin (B541160) (tetrabromofluorescein) and erythrosin (tetraiodofluorescein), which are efficient photosensitizers. tamu.edu

Table 3: Spectral Properties of Selected Fluorescein Derivatives This table compares the excitation and emission maxima of fluorescein and some of its common derivatives, illustrating the effect of chemical modification on their spectral properties.

| Compound | Excitation Max (nm) | Emission Max (nm) | Key Feature | Reference(s) |

| Fluorescein | ~494 | ~517 | High quantum yield, pH sensitive | aatbio.com |

| Fluorescein Isothiocyanate (FITC) | ~494 | ~522 | Amine-reactive for bioconjugation | researchgate.net |

| Eosin Y (Tetrabromofluorescein) | ~518 | ~540 | Lower fluorescence, phosphorescent | thermofisher.com |

| Oregon Green® 488 (Difluorofluorescein) | ~496 | ~524 | More photostable, lower pKa | thermofisher.com |

Beyond the widely used isothiocyanate chemistry, a variety of other reactive groups can be introduced to the fluorescein molecule to enable its conjugation to different functional groups on biomolecules. Amine-reactive succinimidyl esters, for example, form stable amide bonds and are often preferred over isothiocyanates due to their higher specificity and the greater stability of the resulting conjugate. reddit.com Thiol-reactive maleimides and iodoacetamides allow for the specific labeling of cysteine residues in proteins. This site-specific labeling can be advantageous when it is desirable to avoid modification of lysine residues, which may be important for protein function. proquest.com The choice of conjugation chemistry is dictated by the target biomolecule and the specific research question being addressed. proquest.com

Advanced Purification Techniques for High-Purity Fluorescein Sodium in Research

For many research applications, particularly those involving sensitive biological assays or quantitative fluorescence measurements, the purity of fluorescein sodium is of paramount importance. Commercial grades of fluorescein sodium can contain impurities from the synthesis process, such as unreacted starting materials and side-products. google.comnihs.go.jpsigmaaldrich.com

Several techniques are employed to achieve high-purity fluorescein sodium. A common approach involves the conversion of crude fluorescein to its diacetate derivative, which can be readily purified by recrystallization. google.com The purified diacetylfluorescein is then hydrolyzed back to fluorescein, which is subsequently converted to the high-purity sodium salt. google.com

Recrystallization from solvent systems such as ethanol (B145695)/water is another effective method for purifying fluorescein sodium. google.com For even higher purity, chromatographic techniques are utilized. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for separating fluorescein sodium from closely related impurities, yielding a product with very high purity. sielc.comgoogle.comnih.govekb.egdocumentsdelivered.com The choice of purification method depends on the desired level of purity and the scale of the preparation. google.comgoogle.comwipo.int For instance, a method for producing fluorescein sodium with a purity greater than 99.5% involves dissolving the commercial-grade compound in a methanol (B129727) or ethanol and water mixture, followed by crystallization induced by the addition of 2-propanol or 2-butanol. google.com

Spectroscopic and Photophysical Characterization in Fluorescein Sodium Research

Fundamental Electronic Absorption and Emission Characteristics of Fluorescein (B123965) Sodium

Fluorescein sodium is renowned for its strong absorption of light in the blue region of the spectrum and subsequent emission of green light. In aqueous solutions, its peak excitation wavelength is approximately 494 nm, with a peak emission at around 512 nm. mdpi.com These characteristics are, however, not static and are profoundly influenced by the molecule's immediate chemical environment.

The fluorescence of fluorescein sodium is highly dependent on the pH of the solution. nih.govresearchgate.net This dependency arises from the existence of different ionic forms of the fluorescein molecule in aqueous solution. vlabs.ac.in The molecule possesses both a phenol and a carboxylic acid functional group, leading to multiple pH-dependent ionic equilibria. vlabs.ac.inthermofisher.com

At a pH above 9, both the phenol and carboxylic acid groups are fully ionized, resulting in the dianion form, which is the most fluorescent species. vlabs.ac.inthermofisher.com As the pH is lowered, the dianion is protonated to form the monoanion (pKa ~6.4), followed by the neutral species (pKa ~4.3), and finally a cation at very low pH (pKa ~2.1). vlabs.ac.in The monoanion and dianion are the primary fluorescent species under typical biological conditions. thermofisher.comnih.gov The neutral and cationic forms exhibit significantly lower fluorescence. vlabs.ac.in

The change in ionic form directly impacts the absorption spectrum. The dianion has a primary absorption peak at approximately 490 nm. nih.govvlabs.ac.in As the pH decreases and the molecule transitions to the monoanion and neutral forms, the main absorption peak shifts to shorter wavelengths (a hypsochromic or blue shift), around 453-472 nm for the monoanion and ~435 nm for the neutral species, with a concurrent decrease in absorbance. nih.govvlabs.ac.in This shift in absorption directly affects the fluorescence emission, as the different ionic species have varying capacities to absorb the excitation light. The fluorescence emission at 513 nm closely follows the absorption profile of the 490 nm peak. nih.govresearchgate.net The 490 nm absorption peak shows a 50% of maximum value at a pH of 6.75. nih.govresearchgate.net

Table 1: pH-Dependent Ionic Forms and Spectroscopic Properties of Fluorescein

| pH Range | Predominant Species | Absorption Max (λ_abs) | Molar Absorptivity (ε) | Fluorescence |

|---|---|---|---|---|

| > 8 | Dianion | ~490 nm | ~76,900 M⁻¹cm⁻¹ | Strong |

| 4.3 - 6.4 | Monoanion | ~453 nm & ~472 nm | ~29,000 M⁻¹cm⁻¹ | Moderate |

| 2 - 4 | Neutral | ~435 nm | ~11,000 M⁻¹cm⁻¹ | Weak |

| < 2.1 | Cation | - | - | Very Weak |

This table is populated with data from references vlabs.ac.inthermofisher.com.

Solvatochromism describes the change in the absorption or emission spectra of a chemical compound when dissolved in different solvents. wikipedia.org This phenomenon is a result of intermolecular interactions between the solute (fluorescein sodium) and the solvent molecules, which alter the energy difference between the ground and excited electronic states of the fluorophore. journalcsij.com

In the case of fluorescein sodium, both the absorption and fluorescence spectra are influenced by the solvent's properties, particularly its ability to form hydrogen bonds. nih.gov The spectral shifts can be correlated with solvent parameters that quantify hydrogen bond donor and acceptor strengths. nih.gov For instance, the absorption maximum of fluorescein shifts from 484 nm in trifluoroethanol to 520 nm in dimethylsulfoxide, while the fluorescence maximum shifts from 508 nm to 543 nm in the same solvents. omlc.org These shifts highlight the role of specific fluorescein-solvent hydrogen bonding and general effects of the solvent on the hydrogen bonding environment. nih.gov The study of these spectral shifts provides insights into the intermolecular interactions at play. mdpi.comdntb.gov.ua

Table 2: Solvatochromic Effects on Fluorescein

| Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) |

|---|---|---|

| Trifluoroethanol | 484 nm | 508 nm |

| Dimethylsulfoxide (DMSO) | 520 nm | 543 nm |

This table is populated with data from reference omlc.org.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For fluorescein, the quantum yield is highly dependent on its ionic form. The dianion form exhibits a high quantum yield of approximately 0.93, while the monoanion's quantum yield is significantly lower at around 0.37. thermofisher.com The quantum yield can also be influenced by the solvent environment; for example, in ethanol (B145695), the quantum yield is reported to be around 0.79. omlc.org In a 0.1 N NaOH solution, the quantum yield of fluorescein disodium salt is about 95%. researchgate.net

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is another critical parameter. Fluorescein is known to be susceptible to photobleaching, which can limit its use in applications requiring long-term or intense light exposure. wrc.org.zascience.gov The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of other chemical species. wrc.org.za For instance, fluorescein degrades rapidly in bright sunlight, and this degradation is influenced by both pH and redox potential. wrc.org.za Encapsulating fluorescein within silica nanoparticles has been shown to improve its photostability. science.gov

Table 3: Fluorescence Quantum Yield of Fluorescein in Different Conditions

| Condition | Quantum Yield (Φ_F) |

|---|---|

| Dianion form | ~0.93 |

| Monoanion form | ~0.37 |

| In Ethanol | ~0.79 |

| In 0.1 N NaOH | ~0.92 - 0.95 |

This table is populated with data from references thermofisher.comomlc.orgresearchgate.netresearchgate.net.

Fluorescence Quenching Mechanisms and their Application in Analytical Research

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. Various mechanisms can lead to quenching, including dynamic quenching, static quenching, and self-quenching. fiveable.me

Dynamic quenching occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. fiveable.me

Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. fiveable.me

Self-quenching or concentration quenching, is a significant phenomenon for fluorescein at higher concentrations. nih.govresearchgate.netfiveable.me It can occur through mechanisms like the formation of non-fluorescent dimers or energy transfer between fluorescein molecules. arvojournals.orgnih.gov This effect is observable at concentrations above approximately 0.000005% and becomes more pronounced as the concentration increases. nih.govresearchgate.net

The principles of fluorescence quenching are harnessed in various analytical applications. For example, the quenching of fluorescein fluorescence by specific analytes can be used to develop sensors for their detection. science.gov Understanding the quenching behavior of fluorescein is also crucial for accurate quantitative measurements, as self-quenching can lead to a non-linear relationship between concentration and fluorescence intensity. nih.gov

Advanced Spectroscopic Methodologies for Fluorescein Sodium Analysis

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of fluorescein sodium. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To accurately determine the concentration of fluorescein sodium, it is crucial to know its molar absorption coefficient (also known as molar absorptivity, ε).

However, the molar absorption coefficient of fluorescein is highly dependent on the pH of the solution due to the different absorption characteristics of its various ionic forms. nih.govresearchgate.net Therefore, for accurate concentration measurements, the pH of the solution must be controlled, typically by using a buffer. researchgate.net For instance, measurements are often performed in a phosphate buffer at pH 7.4. nih.gov

Furthermore, the presence of impurities can affect the absorption spectrum and lead to inaccuracies in concentration determination. nih.govresearchgate.net Purification of fluorescein sodium may be necessary to obtain a reliable molar absorption coefficient. nih.gov Discrepancies in the literature values for the molar absorptivity of fluorescein highlight the importance of careful control over experimental conditions, particularly pH. wrc.org.za

Steady-State and Time-Resolved Fluorescence Spectroscopy for Photophysical Insights

Steady-state fluorescence spectroscopy provides insights into the average fluorescence characteristics of fluorescein sodium, while time-resolved fluorescence spectroscopy monitors the decay of fluorescence over time after excitation by a light pulse. differencebetween.com These techniques are crucial for determining key photophysical parameters such as fluorescence quantum yield and lifetime.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is highly dependent on the molecular environment. For fluorescein, the reported quantum yield can be as high as 0.92 in a 0.1 N NaOH solution and 0.97 in basic ethanol. researchgate.netomlc.org The quantum yield of fluorescein's dianion form is 0.93, which drops to 0.37 for the monoanion form. nih.gov Factors such as pH, solvent polarity, and the presence of other molecules can significantly influence this value. researchgate.netresearchgate.net For instance, in proton-donor solvents, the quantum yield is notably higher than in aprotic solvents due to the influence of hydrogen bonding on the rate of internal conversion. researchgate.net

The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. nih.gov For fluorescein sodium, the fluorescence lifetime is pH-dependent, varying between 3.77 and 4.11 nanoseconds in a pH range of 6.5 to 8.6. researchgate.net This sensitivity to the local environment makes fluorescein a useful probe for studying molecular interactions and dynamics. nih.gov Time-resolved studies have been employed to investigate the dynamics of fluorescein relaxation from the excited state, revealing information about the local environment, such as in amyloid aggregates. osti.gov

Table 1: Photophysical Properties of Fluorescein and its Sodium Salt

| Parameter | Value | Conditions |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.92 | Fluorescein in 0.1 N NaOH solution researchgate.net |

| 0.97 | Fluorescein in basic ethanol omlc.org | |

| 0.93 | Fluorescein dianion nih.gov | |

| 0.37 | Fluorescein monoanion nih.gov | |

| 0.79 | Fluorescein in ethanol omlc.org | |

| Fluorescence Lifetime (τf) | 3.77 - 4.11 ns | Sodium fluorescein in pH 6.5 - 8.6 researchgate.net |

| 4.0 ns | Current accepted value for fluorescein nih.gov | |

| Absorption Maximum (λabs) | 490 nm | Sodium fluorescein in dilute solution (pH 7.5-8.5) nih.gov |

| 479 nm | Sodium fluorescein in 0.9% NaCl nih.govfrontiersin.org | |

| Emission Maximum (λem) | 513 nm | Sodium fluorescein in dilute solution nih.gov |

| 538 nm | Sodium fluorescein in 0.9% NaCl nih.govfrontiersin.org |

Confocal Laser Scanning Microscopy for Spatially Resolved Spectroscopic Data

Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique that provides high-resolution, three-dimensional images of a sample. wikipedia.org It utilizes a focused laser beam to excite fluorescence in a specific focal plane, and a pinhole aperture to reject out-of-focus light, thereby improving image contrast and resolution. wikipedia.orgevidentscientific.com This technique is particularly valuable for obtaining spatially resolved spectroscopic data from samples labeled with fluorescein sodium.

In biological and medical research, CLSM is extensively used to visualize the distribution of fluorescein sodium within tissues and cells. ucc.ie For instance, it has been employed to study the uptake of fluorescein sodium in tumor tissues, where the dye accumulates due to a compromised blood-brain barrier. frontiersin.org By recording emission spectra at different locations within the sample, researchers can map variations in the local environment.

Studies have shown that the fluorescence emission of fluorescein sodium can exhibit a bathochromic (red) shift and broadening of the emission band upon uptake into tumor tissue. nih.govfrontiersin.org This phenomenon is attributed to the dye's sensitivity to the local pH and concentration. nih.govfrontiersin.org The tumor microenvironment is often more acidic than healthy tissue, which can alter the protonation state of fluorescein and consequently its spectroscopic properties. nih.gov Furthermore, high local concentrations of the dye can lead to reabsorption effects, also contributing to the observed spectral shifts. nih.gov CLSM allows for the detailed investigation of these effects with high spatial resolution, providing valuable insights into the microenvironment of pathological tissues.

Infrared Spectroscopy for Vibrational and Structural Analysis of Fluorescein Sodium Conjugates

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. libretexts.org When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic spectrum that can be used for structural elucidation and identification. Fourier Transform Infrared (FTIR) spectroscopy is a modern implementation of this technique that offers higher sensitivity and resolution. nih.gov

In the context of fluorescein sodium, FTIR spectroscopy is particularly useful for analyzing its conjugates, where the fluorescein molecule is attached to other molecules or materials. By comparing the FTIR spectrum of the conjugate to that of the parent fluorescein sodium, researchers can confirm the successful conjugation and gain insights into the structural changes that may have occurred.

The FTIR spectrum of fluorescein exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. For instance, a wide band between 3570-3200 cm⁻¹ is attributed to the H-bonded-OH stretch of the hydroxyl group. researchgate.net The skeletal vibrational modes of the xanthene moiety of fluorescein are observed in the 1000 to 1800 cm⁻¹ region. nih.govnist.gov At a pH of 9.1, where the dianion form is prevalent, a characteristic phenoxide-like stretch is observed at 1310 cm⁻¹. nih.govnist.gov In contrast, at a more acidic pH of 5.4, the monoanion form shows a distinctive phenolic bend at 1184 cm⁻¹. nih.govnist.gov These spectral signatures can be used to monitor changes in the local environment and the interaction of fluorescein sodium with its surroundings in various conjugates.

Computational Molecular Modeling and Quantum-Mechanical Calculations for Predicting Fluorescein Sodium Behavior

Computational molecular modeling and quantum-mechanical calculations have become indispensable tools for understanding and predicting the behavior of molecules like fluorescein sodium at the atomic level. mdpi.com These methods allow researchers to investigate molecular structure, properties, and dynamics that may be difficult or impossible to probe experimentally.

Quantum-mechanical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), can be used to predict various properties of fluorescein sodium, including its optimized geometry, electronic structure, and spectroscopic characteristics. mdpi.comnih.gov For example, calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions responsible for its absorption and fluorescence. mdpi.com

These computational approaches can also be used to study the excited-state behavior of fluorescein sodium. For instance, the transition dipole moment, which governs the probability of an electronic transition, can be calculated to understand the efficiency of light absorption and emission. nih.gov Furthermore, molecular modeling can be employed to investigate the interaction of fluorescein sodium with its environment, such as solvent molecules or biological macromolecules. By simulating these interactions, researchers can gain insights into the factors that influence its photophysical properties, such as solvatochromism (the change in color with solvent polarity). mdpi.com The combination of computational modeling with experimental data provides a powerful approach for a comprehensive understanding of fluorescein sodium's behavior, aiding in the design of new applications and the interpretation of experimental results.

Applications of Fluorescein Sodium in Chemical and Materials Science Research

Investigations into Fluorescein (B123965) Sodium as an Organic Semiconductor

Research has identified fluorescein sodium as a p-type organic semiconductor. mdpi.com This classification stems from observations that its electrical conductivity increases with rising temperatures, a characteristic behavior of semiconductor materials. researchgate.netiosrjournals.org This property opens a range of potential applications in organic electronics, where materials that are lightweight, flexible, and cost-effective are highly sought after. iosrjournals.orgfrontiersin.org Studies have focused on understanding its fundamental electrical characteristics and exploring its use in electronic devices.

The electrical properties of fluorescein sodium have been investigated through measurements of its direct current (DC) and alternating current (AC) conductivity. Studies on fluorescein dye show that its DC electrical conductivity increases as temperature increases, confirming its semiconductor nature. iosrjournals.org The mechanism of electrical conduction is a thermally activated process. iosrjournals.org

Research into fluorescein sodium salt (FSS) has provided specific values for its electrical characteristics. The DC conductivity demonstrates that the compound is a typical organic semiconductor. researchgate.net The AC conductivity has been found to follow a power law, and the results have been analyzed using the correlated barrier hopping (CBH) model. researchgate.netiosrjournals.org This model describes the charge transport mechanism where charge carriers, such as electrons, hop between localized states over potential barriers. researchgate.netiosrjournals.org

Table 1: Electrical Properties of Fluorescein Sodium Salt (FSS)

| Property | Value | Reference |

|---|---|---|

| Room Temperature DC Electrical Conductivity | 1.26 x 10⁻⁹ (Ωcm)⁻¹ | researchgate.net |

| DC Electrical Activation Energy (ΔEσ) | 0.35 eV | researchgate.net |

| Conduction Model | Correlated Barrier Hopping (CBH) | researchgate.netiosrjournals.org |

The dielectric properties, including the dielectric constant (ε1) and dielectric loss (ε2), have also been studied. Both have been found to decrease with increasing frequency and increase with rising temperature. researchgate.net

The characterization of fluorescein sodium as an organic semiconductor has led to its exploration in electronic applications. mdpi.com Its properties are suitable for use in various organic electronic devices. For instance, halogenated derivatives of fluorescein have been investigated as an electro-bistable material for use in non-volatile memory devices. google.com

Furthermore, the compound has been used in the fabrication of nanoparticles for research into advanced drug delivery systems. Fluorescein sodium was encapsulated into PLGA@CS nanoparticles to serve as a cargo model for laser-induced drug delivery, demonstrating its utility in the fabrication of complex, functional microstructures. scirp.org These studies highlight the potential of fluorescein-based materials in the broader field of semiconductor devices and functional material fabrication. mdpi.comgoogle.com

Research on Fluorescein Sodium for Renewable Energy Applications

In the pursuit of clean and sustainable energy, fluorescein sodium has been investigated for its potential to improve solar energy conversion technologies. proquest.comresearchgate.net Its strong light absorption and high fluorescence efficiency make it a candidate for applications aimed at enhancing the performance of solar cells. macsenlab.comyale.edu

A luminescent solar concentrator (LSC) is a device that captures solar radiation over a large area, converts its wavelength through fluorescence, and guides it to smaller, more efficient photovoltaic cells at the edges. wikipedia.orgmdpi.com The fundamental principle involves doping a transparent material, like a polymer or glass plate, with a fluorescent dye. wikipedia.org

Fluorescein sodium has been explored as such a dye. proquest.comresearchgate.net When embedded in a waveguide, it absorbs a broad spectrum of incident sunlight and re-emits it at a longer wavelength. mdpi.com Due to total internal reflection, a significant portion of this emitted light is trapped within the waveguide and directed to the edges where solar cells are placed. mdpi.com Research has specifically utilized fluorescein sodium in combination with zinc oxide (ZnO) nanoparticles as a highly efficient LSC. proquest.com This approach aims to harvest light more effectively and minimize optical losses. proquest.com

One of the primary goals in solar energy research is to increase the power conversion efficiency of photovoltaic cells. Fluorescein sodium has been employed in several strategies to achieve this. By applying it as a coating or in a concentrator, it can absorb parts of the solar spectrum that a solar cell might not use efficiently (like UV or blue light) and convert it into light at a wavelength where the cell has a higher response. proquest.comnasa.gov

Studies have demonstrated significant efficiency gains in silicon solar cells using this approach. In one study, the standalone application of fluorescein sodium dye resulted in a 25.97% increase in efficiency. proquest.comresearchgate.net When combined with 50% zinc oxide (ZnO) nanoparticles to act as an LSC, the efficiency enhancement was even greater, reaching 33.75%. proquest.comresearchgate.net The ZnO nanomaterials improve performance by scattering incident light toward the active center of the solar cell, enhancing light harvesting. proquest.com Another investigation into a dye-sensitized solar cell (DSSC) based on nanostructured titanium dioxide and fluorescein sodium salt recorded an open-circuit photovoltage of 0.56 V and a short-circuit current density of 72 µA/cm² under standard test conditions. researchgate.net

Table 2: Efficiency Enhancement of Silicon Solar Cells with Fluorescein Sodium

| Method | Efficiency Increase | Reference |

|---|---|---|

| Standalone Fluorescein Sodium Dye | 25.97% | proquest.comresearchgate.net |

| Fluorescein Sodium with 50% ZnO Nanoparticles | 33.75% | proquest.com |

Optical Material Science Research with Fluorescein Sodium

The interaction of fluorescein sodium with high-intensity light, such as that from a laser, reveals nonlinear optical (NLO) properties that are of great interest in materials science. uokerbala.edu.iqijsr.net These properties, where the optical response of the material is not proportional to the intensity of the incident light, are crucial for developing devices like optical limiters, which protect sensors and human eyes from high-power laser damage. uokerbala.edu.iqijsr.net

The Z-scan technique is a common method used to measure these NLO properties. uokerbala.edu.iqresearchgate.net Studies using this technique have determined key parameters for fluorescein sodium, such as the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). uokerbala.edu.iqijsr.netresearchgate.net Research has shown that these coefficients change with the concentration of the dye in a solution. ijsr.netresearchgate.net For instance, one study found that the highest nonlinear refractive index was observed at a concentration of 1x10⁻⁶ M, while the highest absorption coefficient occurred at 1x10⁻⁴ M. uokerbala.edu.iq These findings are essential for designing and fabricating materials with tailored optical responses for advanced photonic applications. ijsr.net

Table 3: Nonlinear Optical Properties of Fluorescein Sodium in Solution

| Property | Concentration | Value | Reference |

|---|---|---|---|

| Nonlinear Refractive Index (n₂) | 1 x 10⁻⁶ M | 27.6 x 10⁻⁹ cm²/mW | uokerbala.edu.iq |

| Nonlinear Absorption Coefficient (β) | 1 x 10⁻⁴ M | 13.93 x 10⁻³ cm/mW | uokerbala.edu.iq |

Table of Compounds

| Compound Name |

|---|

| Fluorescein |

| Fluorescein (sodium salt) / Uranine |

| Zinc oxide |

| Titanium dioxide |

| Eosin (B541160) Y |

| Porfimer sodium |

| 5-aminolevulinic acid |

| Talaporfin sodium |

| Resorcinol (B1680541) |

Applications of Fluorescein Sodium in Biological and Biomedical Research Methodologies

Advanced Imaging and Tracing Techniques in Cellular and Subcellular Biology

The vibrant fluorescence of fluorescein (B123965) and its derivatives makes it an invaluable tool for visualizing biological structures and processes. With a peak excitation at approximately 494 nm and a peak emission at 512 nm, it is well-suited for standard fluorescence microscopy setups. sigmaaldrich.com

Fluorescence Microscopy for Visualization of Cells, Tissues, and Organ Structures

In preclinical research, fluorescein sodium has been effectively used as a fluorescent tracer to visualize organ structures. For instance, in a rat model, intravenously administered fluorescein sodium enabled the clear visualization of hepatobiliary structures, including the bile duct and kidneys, under blue light illumination. nih.govnih.gov This technique aids in mapping and assessing the function of these organs.

Furthermore, fluorescein sodium plays a crucial role in neurosurgery research for visualizing brain tumors. The dye accumulates in areas where the blood-brain barrier is compromised, a characteristic feature of many high-grade tumors. lubio.ch This property allows researchers to distinguish tumor tissue from healthy brain tissue under a fluorescence microscope, which is invaluable for studying tumor margins and guiding resection in animal models. nih.govmblbio.com

Table 1: Examples of Fluorescein Sodium Applications in Fluorescence Microscopy

| Application Area | Target Visualized | Key Findings |

| Hepatobiliary Research | Bile duct, Kidneys | Enabled real-time visualization and mapping of organ structures in a rat model. nih.govnih.gov |

| Neuro-oncology Research | Malignant Gliomas | Accumulates in tumor tissue, enhancing visualization and aiding in the differentiation from healthy tissue. lubio.ch |

| Peripheral Nerve Studies | Nerve Sheath Tumors | Differentiates tumor mass from healthy nerve fascicles, allowing for precise visualization. mblbio.com |

| Cell Biology | Cellular Structures | Used to label and track cells, providing high-contrast images of their morphology. scbt.com |

Intravital Fluorescence Imaging and Image-Guided Biopsy Research

Intravital fluorescence microscopy allows for the direct imaging of biological processes in living animals in real-time. nih.govmaxanim.com Fluorescein and its derivatives are used in these studies to observe dynamic events within the context of a living organism. nih.gov For example, commercially available dextrans conjugated with fluorescein isothiocyanate are used in animal studies to visualize vasculature in vivo. nih.gov

A significant application of fluorescein sodium in preclinical research is in fluorescence-guided biopsy. biotium.com This technique leverages the accumulation of fluorescein in tissues with disrupted vasculature, such as tumors, to guide the collection of tissue samples for histopathological analysis. google.com Research has shown that this method can significantly improve the diagnostic accuracy of stereotactic brain biopsies. biotium.commedchemexpress.com

In studies on brain lesions, the use of fluorescein sodium has demonstrated high sensitivity and specificity for identifying tumorous tissue. A meta-analysis of studies on fluorescence-guided biopsies for brain lesions reported a diagnostic yield of 93% with fluorescein sodium. biotium.com Furthermore, research has indicated that fluorescein fluorescence-guided biopsy can increase diagnostic accuracy to 100% in some cohorts, compared to 86.2% in control groups, while also reducing the number of required samples. medchemexpress.com This not only improves the quality of the biopsy but also enhances the safety of the procedure in a research setting.

Table 2: Diagnostic Accuracy of Fluorescein Sodium in Image-Guided Biopsy Research

| Parameter | Value | Source |

| Diagnostic Yield | 93% | biotium.com |

| Sensitivity for CIN2+ | 82% | biorxiv.org |

| Specificity for CIN2+ | 65% | biorxiv.org |

| Sensitivity (Brain Tumors) | 84% | biotium.com |

| Specificity (Brain Tumors) | 100% | biotium.com |

Real-Time Monitoring of Dynamic Cellular Processes in Live Cell Imaging

Live cell imaging is a powerful technique for studying the dynamic processes within living cells over time. nih.govnih.gov Fluorescein-based probes are instrumental in these studies due to their ability to report on specific cellular functions in real-time.

One common application is the monitoring of cell viability and proliferation. Fluorescein diacetate (FDA) is a cell-permeant, non-fluorescent precursor that is hydrolyzed by intracellular esterases in viable cells to produce fluorescent fluorescein. aatbio.comthermofisher.com The intensity of the green fluorescence can be correlated with the number of living cells. aatbio.comuc.edu Similarly, 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester (CFSE) is used to track cell division. sigmaaldrich.com Inside the cell, it is cleaved to a fluorescent form that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing researchers to quantify the number of divisions a cell population has undergone. sigmaaldrich.com

Fluorescein-conjugated molecules are also used to study endocytosis, the process by which cells internalize substances. For example, FITC-labeled dextran (B179266) is a widely used fluid-phase marker. researchgate.net By incubating cells with FITC-dextran and monitoring its uptake over time using live-cell imaging, researchers can quantify the rate of endocytosis and investigate the mechanisms involved. nih.govresearchgate.netnih.gov Studies have used this approach to show that dextran uptake occurs in nerve terminals and is loaded into bulk endosomes, providing a quantitative assay for activity-dependent bulk endocytosis. nih.gov

Flow Cytometry and High-Throughput Cell Population Analysis using Fluorescein Sodium as a Fluorophore

Flow cytometry is a technology used to analyze the physical and chemical characteristics of particles, particularly cells, as they pass through a laser beam. biocompare.com Fluorescein isothiocyanate (FITC) is one of the most common fluorophores used in this technique. wikipedia.org Its bright green fluorescence, excited by the commonly available 488 nm blue laser, makes it an ideal label for antibodies and other probes used to identify and quantify specific cell populations. aatbio.com

In flow cytometry, cells are stained with FITC-conjugated antibodies that bind to specific cell surface or intracellular proteins. As the cells pass through the cytometer, the laser excites the FITC, and the emitted fluorescence is detected. This allows for the rapid analysis of large numbers of cells, providing quantitative data on the percentage of cells expressing a particular marker, as well as the intensity of that expression. wikipedia.org

The development of high-throughput flow cytometry platforms has enabled the rapid screening of thousands of samples, making it a valuable tool in drug discovery. drugtargetreview.combio-rad.com Fluorescein-based assays are employed in these high-throughput screens to assess the effects of compound libraries on various cellular parameters. drugtargetreview.comnih.gov For example, a FITC-based screening method was developed for the rapid discovery of electrophilic compounds from natural products by measuring the fluorescence intensity after a reaction with glutathione. rsc.org

Table 3: Applications of Fluorescein as a Fluorophore in Flow Cytometry

| Application | Description | Research Finding |

| Immunophenotyping | Identification and quantification of different cell populations in a heterogeneous sample based on the expression of specific markers. | FITC-conjugated antibodies are routinely used to identify various immune cell subsets. |

| Cell Proliferation Assays | Tracking cell division using dyes like CFSE, where fluorescence intensity halves with each division. | Allows for the quantification of multiple generations of cell proliferation. sigmaaldrich.com |

| High-Throughput Screening | Rapid analysis of the effects of large numbers of compounds on cellular targets. | A FITC-based assay was successfully used to screen for and identify electrophilic compounds from a botanical extract. rsc.org |

| Cell Viability | Differentiating live and dead cells using probes like Fluorescein Diacetate. | FDA is cleaved by esterases in live cells to produce a fluorescent signal. aatbio.com |

Bioconjugation and Development of Targeted Fluorescent Probes in Biochemistry

The chemical structure of fluorescein can be readily modified to create reactive derivatives that can be covalently attached to other biomolecules, a process known as bioconjugation. This allows for the creation of fluorescently labeled probes that can be used to detect and study specific targets in a variety of biochemical assays.

The most common reactive forms of fluorescein for bioconjugation are the isothiocyanate (FITC) and N-hydroxysuccinimide (NHS) ester derivatives. researchgate.netnih.gov The isothiocyanate group of FITC reacts with primary amines on proteins to form a stable thiourea (B124793) bond. aatbio.com NHS esters of fluorescein also react with primary amines, such as those on the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. researchgate.netnih.gov

The development of targeted fluorescent probes is a significant area of research. These probes are designed to have their fluorescence properties change upon interaction with a specific target molecule or in a particular microenvironment. dntb.gov.ua For example, fluorescein-based probes have been developed to detect specific enzyme activities. nih.govdntb.gov.uaresearchgate.netrsc.org These probes often consist of a fluorescein molecule whose fluorescence is quenched, and a recognition moiety that is a substrate for the target enzyme. When the enzyme cleaves the recognition moiety, the fluorescein is released from the quencher, resulting in an increase in fluorescence.

Labeling of Proteins and Antibodies for Immunological Studies

The labeling of proteins and antibodies with fluorescein derivatives is a fundamental technique in immunology and other areas of biological research. clinisciences.com FITC-conjugated antibodies are widely used in a variety of immunoassays, including immunofluorescence, flow cytometry, and enzyme-linked immunosorbent assays (ELISA). scbt.com

In immunofluorescence, FITC-labeled antibodies are used to visualize the location of specific antigens in cells and tissues. nih.gov This can be done through direct immunofluorescence, where the primary antibody that recognizes the antigen is directly conjugated to FITC, or through indirect immunofluorescence, where an unlabeled primary antibody is detected by a secondary antibody that is conjugated to FITC. nih.gov The indirect method often provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody. nih.gov

The ability to label antibodies with fluorescein has been instrumental in a wide range of immunological studies. For example, FITC-conjugated antibodies are used to identify and quantify different types of immune cells, to study the expression of cytokines and other signaling molecules, and to track the migration of immune cells. alfa-chemistry.comnih.gov Quantitative analysis of immunofluorescence images allows for the measurement of protein expression levels in individual cells. hrpub.orgresearchgate.net

Table 4: Common Immunological Techniques Using Fluorescein-Labeled Antibodies

| Technique | Principle | Application Example |

| Immunofluorescence (IF) | Visualization of antigens in fixed cells or tissues using a FITC-labeled antibody. nih.gov | Determining the subcellular localization of a specific protein. nih.gov |

| Immunocytochemistry (ICC) | Similar to IF, but specifically for the staining of cultured cells. | Identifying specific cell types within a mixed cell culture. |

| Immunohistochemistry (IHC) | Staining of antigens in tissue sections. | Detecting the presence of disease markers in biopsy samples. clinisciences.com |

| Flow Cytometry | Identification and quantification of cell populations based on the binding of FITC-labeled antibodies to cell surface or intracellular antigens. aatbio.com | Analyzing the composition of immune cells in a blood sample. |

| ELISA | Detection and quantification of an antigen in a sample using a FITC-labeled antibody as part of the detection system. | Measuring the concentration of a specific cytokine in a biological fluid. |

Conjugation to Nucleic Acids for In Situ Hybridization and Molecular Probing

Fluorescein sodium, as a potent fluorophore, is a cornerstone in the labeling of nucleic acids for visualization within their native cellular environment. This is primarily achieved through techniques like Fluorescence In Situ Hybridization (FISH). nih.gov In FISH, single-stranded DNA or RNA probes complementary to a specific target sequence are chemically tagged with fluorescent molecules. nih.gov Fluorescein and its derivatives can be conjugated to these oligonucleotide probes, which are then introduced into fixed and permeabilized cells. nih.gov Upon hybridization of the probe to the target nucleic acid sequence, the location and abundance of the target can be determined using fluorescence microscopy. nih.govmdpi.com

The process often involves the use of multiple short oligonucleotide probes that are each labeled with a fluorophore, which collectively produce a signal bright enough to be detected. nih.gov While direct conjugation of fluorescein to the nucleic acid probe is common, signal amplification strategies can also be employed. These may involve using a probe labeled with a hapten, such as biotin, which is then targeted by a fluorescently-conjugated antibody. nih.gov The choice of probe length and labeling strategy is critical for the success of in situ hybridization experiments. nih.gov

Förster Resonance Energy Transfer (FRET) Studies with Fluorescein Sodium

Fluorescein sodium is frequently employed as a donor fluorophore in Förster Resonance Energy Transfer (FRET) studies due to its favorable spectral properties. FRET is a non-radiative energy transfer mechanism that occurs between two fluorophores—a donor and an acceptor—when they are in close proximity, typically within 1-10 nanometers. nih.gov The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive tool for measuring molecular distances and interactions. nih.gov

In a typical FRET application, fluorescein acts as the donor, and a suitable acceptor molecule, such as Rhodamine B, is chosen whose absorption spectrum overlaps with the emission spectrum of fluorescein. researchgate.netresearchgate.net When the donor (fluorescein) is excited, it can transfer its energy to the acceptor if it is sufficiently close, leading to quenching of the donor's fluorescence and an increase in the acceptor's fluorescence. nih.gov This phenomenon allows researchers to probe molecular interactions, such as protein-protein interactions or conformational changes in macromolecules. nih.gov The construction of FRET-based probes often involves linking the donor and acceptor fluorophores through a molecular spacer that can respond to a specific analyte or environmental change. nih.gov

Investigations of Protein-Ligand Interactions (e.g., with Serum Albumins) using Steady-State Fluorescence

The interaction of fluorescein sodium with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been extensively studied using steady-state fluorescence spectroscopy. asianpubs.orgresearchgate.netunito.it These studies leverage the intrinsic fluorescence of tryptophan residues in the proteins, which can be quenched upon the binding of a ligand like fluorescein sodium. asianpubs.org By monitoring the quenching of the protein's fluorescence at various concentrations of fluorescein sodium, researchers can elucidate the binding mechanism, determine binding constants, and identify the number of binding sites. sioc-journal.cn

The fluorescence quenching data is often analyzed using the Stern-Volmer equation. asianpubs.org Studies have shown that the quenching of serum albumin fluorescence by fluorescein sodium is a result of the formation of a complex between the two molecules. asianpubs.orgsioc-journal.cn The binding process is typically spontaneous, as indicated by a negative Gibbs free energy change (ΔG°). nih.gov Furthermore, techniques such as synchronous fluorescence and circular dichroism can provide insights into conformational changes in the protein upon ligand binding. asianpubs.org Research has indicated that the presence of fluorescein sodium can lead to a decrease in the α-helical content of human serum albumin, suggesting some unfolding of the protein's polypeptide chains. asianpubs.org

Table 1: Binding Parameters of Fluorescein Sodium with Serum Albumins

| Protein | Technique | Binding Constant (Ka) (M-1) | Number of Binding Sites (n) | Temperature (K) | Reference |

|---|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | Fluorescence Quenching | 1.34 x 105 | ~1 | 298 | sioc-journal.cn |

| Human Serum Albumin (HSA) | Fluorescence Quenching | Not explicitly stated, but complex formation confirmed | Not explicitly stated | 298, 302, 306, 310 | asianpubs.org |

| Bovine Serum Albumin (BSA) | Fluorescence Quenching | Values varied with BSA purity | ~1 | 288, 298, 313 | researchgate.netunito.it |

Tracer Studies and Permeability Assessments in Biological Systems

Fluorescein sodium's low molecular weight (376.3 Da) and high fluorescence make it an excellent tracer for studying permeability and transport in various biological systems. nih.govnih.gov It is particularly useful for assessing the integrity of biological barriers that are normally impermeable to such small molecules. nih.gov

Research on Blood-Brain Barrier (BBB) and Blood-Spinal Cord Barrier (BSCB) Permeability in Animal Models

Fluorescein sodium is widely used in animal models to assess the permeability of the blood-brain barrier (BBB) and the blood-spinal cord barrier (BSCB). frontiersin.orgnih.gov Under normal physiological conditions, both the BBB and BSCB are intact and prevent the passage of fluorescein sodium from the bloodstream into the central nervous system parenchyma. nih.gov However, in various pathological conditions or following experimental manipulations, the integrity of these barriers can be compromised, leading to leakage of the tracer into the brain or spinal cord tissue. nih.govnih.gov

In preclinical studies, fluorescein sodium is administered intravenously, and its extravasation into the CNS is quantified. nih.gov This can be done by measuring the fluorescence intensity in tissue homogenates or through direct visualization using fluorescence microscopy. nih.govnih.gov For instance, in models of traumatic brain injury, peripheral nerve injury, and neuroinflammation, increased fluorescein sodium leakage has been demonstrated, providing a quantitative measure of barrier disruption. nih.govresearchgate.netplos.org Studies have shown a correlation between fluorescein sodium extravasation and the severity of the injury or disease state. nih.govplos.org This methodology is crucial for evaluating the efficacy of therapeutic interventions aimed at restoring barrier integrity. researchgate.net

Analysis of Microvessel and Microcirculation Permeability

The permeability of microvessels in various tissues can be quantitatively assessed using fluorescein sodium as a tracer. researchgate.net Intravital microscopy techniques allow for the real-time visualization and measurement of fluorescein sodium extravasation from individual microvessels. nih.gov By analyzing the fluorescence intensity inside and outside the vessel over time, researchers can calculate the permeability coefficient of the microvessel wall to the tracer. nih.gov

Studies in rat mesentery have shown that the permeability of microvessels to sodium fluorescein can be influenced by factors such as the perfusion velocity. researchgate.net This flow-dependent permeability may play a role in matching the exchange capacity of the microvasculature to the local blood flow. researchgate.net In models of atherosclerosis, two-photon intravital microscopy has been used to demonstrate that microvessels within vein graft lesions are more permeable compared to healthy microvessels. mdpi.com This increased leakiness is quantified by the extravasation of fluorescently labeled dextrans, a technique that can also be adapted for use with smaller tracers like fluorescein sodium. mdpi.com

Studies on Solute Transportation within Biological Tissues (e.g., bone)

Fluorescein sodium serves as a valuable tracer for investigating solute transport within dense biological tissues like bone. nih.gov The movement of nutrients, signaling molecules, and waste products through the intricate network of pores within bone is essential for maintaining tissue health and facilitating repair. nih.gov Due to its small size, fluorescein can penetrate into the lacunar-canalicular system of bone, which houses the osteocytes. nih.gov

Fluorescence Recovery After Photobleaching (FRAP) is a technique that has been employed to measure the transport rate of fluorescein within bone tissue. nih.gov In these experiments, a small region of fluorescein-saturated bone is photobleached with a laser, and the rate at which fluorescence recovers in that region is monitored. This recovery is dependent on the diffusion of unbleached fluorescein molecules from the surrounding area, providing a measure of solute mobility. nih.gov Studies using this approach have shown that mechanical loading can significantly increase the transport rate of fluorescein in cortical bone, suggesting that mechanical stimuli can enhance nutrient and waste exchange within the tissue. nih.govcsuohio.edu

Research on Enzyme Activity and Cellular Metabolic Pathways

Fluorescein and its derivatives have become invaluable tools in the study of enzyme activity and the elucidation of metabolic pathways. Their fluorescent properties, which can be masked or revealed by specific enzymatic reactions, provide a sensitive and quantifiable measure of biological activity.

Assessment of Esterase Activity using Fluorescein Derivatives

The measurement of esterase activity is crucial in various fields, from cell viability assays to environmental microbiology. Fluorescein-based probes offer a robust method for this assessment. The underlying principle involves the use of non-fluorescent fluorescein esters that can diffuse across cell membranes. aatbio.com Once inside the cell, intracellular esterases hydrolyze the ester bonds, releasing the highly fluorescent molecule, fluorescein. aatbio.com The resulting fluorescence intensity is directly proportional to the esterase activity within the cell population.

While FDA is effective, its hydrolysis product, fluorescein, can rapidly leak out of cells, which can be problematic for certain applications like flow cytoenzymology. nih.gov To address this, other polar fluorescein derivatives have been developed and compared with FDA. These include Carboxyfluorescein Diacetate (CFDA) and bis(carboxyethyl)-carboxyfluorescein-tetra acetoxy methyl ester (BCECF-AM). nih.gov A comparative study on EMT6 mouse mammary tumor cells revealed differences in their reaction kinetics and product efflux rates.

Comparison of Fluorescein Derivatives for Esterase Activity Assays

| Derivative | Michaelis Constant (Km) | Product Efflux Half-life | Inhibition by BCNU (5 x 10-4 M) |

|---|---|---|---|

| Fluorescein Diacetate (FDA) | ~2 µM | 16 min | ~50% |

| Carboxyfluorescein Diacetate (CFDA) | ~19 µM | 94 min | ~30% |

| bis(carboxyethyl)-carboxyfluorescein-tetra acetoxy methyl ester (BCECF-AM) | Deviates from Michaelis-Menten kinetics | > 2 h | ~50% |

Data sourced from a study on EMT6 mouse mammary tumour cells. nih.gov

The data indicates that while FDA is hydrolyzed more rapidly at lower concentrations, its product is not well-retained within the cells. In contrast, the hydrolysis product of BCECF-AM has a significantly longer retention time, making it a more suitable substrate for flow cytoenzymology applications. nih.gov

Screening Platforms for Identification of Specific Metabolite-Producing Mutants (e.g., Sphingoid Bases)

Fluorescein sodium has been ingeniously applied in the development of high-throughput screening platforms to identify microbial mutants that overproduce valuable metabolites. A notable example is the identification of Wickerhamomyces ciferrii mutants with enhanced production of sphingoid bases, which are industrially significant sphingolipids. frontiersin.orgnih.govbohrium.com This non-conventional yeast naturally produces tetraacetyl phytosphingosine (B30862) (TAPS), but the goal was to isolate mutants that produce other rare sphingoid bases like sphingosine (B13886) and sphinganine. nih.govbohrium.com

The screening method leverages the specific interaction between fluorescein sodium and non-acetylated sphingoid bases. frontiersin.orgnih.gov Unlike traditional lipid-staining dyes, fluorescein sodium exhibits strong reactivity with sphinganine, sphingosine, and phytosphingosine, while showing negligible interaction with the acetylated form, TAPS. frontiersin.orgnih.gov This specificity allows for the selective identification and enrichment of mutant strains that redirect their metabolic pathways away from TAPS production towards the synthesis of these desired non-acetylated sphingoid bases. frontiersin.org

The screening process involved generating a mutant library of W. ciferrii through gamma-ray mutagenesis. nih.govresearchgate.net This library was then stained with fluorescein sodium and subjected to fluorescence-activated cell sorting (FACS). nih.govresearchgate.net Cells exhibiting high fluorescence intensity, indicative of increased production of non-acetylated or partially acetylated sphingoid bases, were isolated and enriched through multiple rounds of sorting. nih.govresearchgate.net

This innovative screening platform successfully identified several mutant strains with altered metabolic profiles. nih.gov For instance, the P41C3 mutant showed a significant increase in sphingosine production, reaching a titer of 36.7 mg/L in shake-flask cultivation, which was accompanied by a marked decrease in TAPS production. frontiersin.orgnih.govnih.gov This demonstrated a successful redirection of the metabolic flux. frontiersin.orgnih.govnih.gov

Identified Wickerhamomyces ciferrii Mutants and their Primary Sphingoid Base Product

| Mutant Strain | Primary Sphingoid Base Product |

|---|---|

| P41C3 | Sphingosine |

| M01_5 | Sphinganine |

| P41E7 | Triacetyl sphingosine |

Data from a study on the development of a fluorescein-based screening platform. nih.govbohrium.com

Applications in Plant Science Research

Fluorescein has proven to be an effective tool in plant science for visualizing and understanding the intricate transport systems within plants. Its properties as a xylem-mobile and membrane-impermeable dye make it particularly well-suited for these studies. wikipedia.org

Studying Plant Vasculature and Xylem Transport Mechanisms

The xylem is the primary water-conducting tissue in vascular plants, responsible for transporting water and dissolved nutrients from the roots to the rest of the plant. wikipedia.org Understanding the structure and function of the xylem is fundamental to plant physiology. Fluorescein and its derivatives are widely used as fluorescent tracers to monitor and study the plant vasculature, with a particular focus on the xylem. wikipedia.orgspringernature.com

The principle behind its use is that fluorescein, when introduced into the plant's vascular system, is readily transported along with the flow of water in the xylem. wikipedia.org Because it cannot cross intact plasma membranes, it remains confined within the xylem vessels, providing a clear visualization of the water transport pathways. wikipedia.orgnih.gov

The dye can be introduced to the plant through various methods, such as by adding it to the water supplied to the roots or by introducing it into a cut stem. wikipedia.org The upward movement of the dye, driven by the transpirational pull, can then be tracked and visualized using fluorescence microscopy. wikipedia.org This technique allows researchers to observe xylem transport at a cellular level and to measure transport velocity. springernature.comresearchgate.net For example, in a study on Lilium lancifolium, the transport speed of carboxyfluorescein (the hydrolyzed product of CFDA) in the stem was determined to be 0.3 cm/h. researchgate.net

This methodology has been applied to various plant species, including Arabidopsis thaliana, to investigate xylem functionality in different experimental contexts, such as in seedlings, lateral roots, and grafted plants to assess xylem reconnection. springernature.comnih.gov Furthermore, fluorescein has been used to demonstrate the radial transfer of water from the phloem to the xylem in tree stems, providing evidence for the role of the phloem as a water storage capacitor. nih.gov

Applications of Fluorescein Sodium in Environmental and Hydrological Research

Water Tracing and Hydrological Flow Pattern Analysis

The primary application of fluorescein (B123965) sodium in hydrology is as a tracer to understand the dynamics of water flow in both subsurface and surface environments. wikipedia.org Its high detectability and relatively low cost make it a valuable tool for researchers. solinst.com

Fluorescein sodium is frequently used in groundwater tracer tests to delineate flow paths, determine velocity, and understand the transport of potential contaminants. wikipedia.orgvu.lt By injecting the dye into one point in an aquifer, such as an injection well, and monitoring its appearance at other locations (observation wells or springs), hydrologists can gain crucial insights into the subsurface hydrogeology. vu.ltresearchgate.net

One study conducted at a potential nuclear power plant site in Lithuania utilized fluorescein sodium to characterize the groundwater system. The tracer experiment helped determine key hydrogeological parameters, including flow direction and velocity. The results indicated a significant hydraulic connection between the injection and observation wells, with an average migration velocity of 10 meters per day in the deep aquifer and 6 meters per day in the shallow one. vu.lt Such studies are vital for assessing the potential migration of contaminants in groundwater. vu.ltresearchgate.net

The dye's utility in groundwater tracing stems from its high sensitivity, simple analysis, and low detection limits. vu.lt However, its application can be influenced by environmental factors. For instance, the fluorescence intensity of fluorescein is affected by pH and temperature, and it can undergo photolytic decay, necessitating careful handling and prompt analysis of water samples. vu.lt In brackish or highly saline groundwater, the sorption of fluorescein can increase, potentially limiting its use as a conservative tracer in such environments. fluotechnik.orgresearchgate.net

| Study Location/Objective | Key Finding | Measured Parameter | Value | Reference |

|---|---|---|---|---|